

Application Notes and Protocols for BMS-986235 in Post-Infarction Remodeling Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational drug **BMS-986235**, a selective formyl peptide receptor 2 (FPR2) agonist, and its potential therapeutic application in mitigating adverse post-myocardial infarction (MI) remodeling. The following sections detail its mechanism of action, summarize key preclinical data, and provide exemplary protocols for in vitro and in vivo studies.

Introduction

BMS-986235 (also known as LAR-1219) is an orally active small molecule that selectively agonizes FPR2.[1][2] This receptor is a key player in the resolution of inflammation, a critical process for proper healing and functional recovery following a myocardial infarction.[3][4] Dysregulated and prolonged inflammation after an MI can lead to maladaptive remodeling of the heart, characterized by excessive fibrosis, ventricular dilation, and ultimately, heart failure. [3][4] By activating FPR2, BMS-986235 promotes a pro-resolving phenotype in immune cells, thereby enhancing the clearance of apoptotic cells, reducing inflammation, and preserving cardiac structure and function.[3][4][5]

Mechanism of Action

BMS-986235 exerts its therapeutic effects by modulating the inflammatory response following myocardial ischemia. Its primary target, FPR2, is a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.[3]

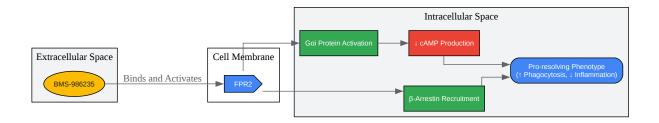


Key cellular effects of BMS-986235 include:

- Inhibition of Neutrophil Chemotaxis: Reduces the infiltration of pro-inflammatory neutrophils to the site of injury.[1][6]
- Stimulation of Macrophage Phagocytosis: Enhances the clearance of apoptotic neutrophils and cellular debris by macrophages (efferocytosis), a crucial step for the transition from the inflammatory to the reparative phase of healing.[1][3][6]
- Polarization of Macrophages: Promotes the transition of macrophages from a proinflammatory (M1-like) to a pro-resolving (M2-like) phenotype, characterized by the expression of markers like Arginase-1 and CD206.[3][4]
- Modulation of Cytokine and Chemokine Expression: Stimulates the production of antiinflammatory cytokines such as Interleukin-10 (IL-10) and regulates the expression of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[4][5]

Signaling Pathway

The activation of FPR2 by **BMS-986235** initiates intracellular signaling cascades that mediate its pro-resolving effects. A simplified representation of the proposed signaling pathway is depicted below.



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Caption: Proposed signaling pathway of BMS-986235 upon binding to FPR2.



Preclinical Data Summary

BMS-986235 has demonstrated significant efficacy in preclinical models of myocardial infarction. The following tables summarize key quantitative data from these studies.

In Vitro Activity

Parameter	Species	Value	Reference
EC50 (hFPR2)	Human	0.41 nM	[1][2]
EC50 (mFPR2)	Mouse	3.4 nM	[1][2]

In Vivo Efficacy in a Mouse Model of Myocardial

Infarction

Parameter	Treatment	Outcome	Reference
Dosage	0.3 mg/kg, p.o., daily for 24 days	Attenuated left ventricle and global cardiac remodeling	[1]
Infarct Length	0.3 mg/kg, p.o.	Reduced by 39% relative to vehicle	[1]
Survival	BMS-986235 treatment	Improved mouse survival	[4][5]
Left Ventricular Area	BMS-986235 treatment	Reduced left ventricular area	[4]
Scar Area	BMS-986235 treatment	Reduced scar area	[4]
Wall Thickness	BMS-986235 treatment	Preserved wall thickness	[4]

In Vivo Efficacy in a Rat Model of Myocardial Infarction



Parameter	Treatment	Outcome	Reference
Dosage	1 and 10 mg/kg, daily for 6 weeks	Improved systolic LV function (increased ejection fraction)	[7]
Myocardium	BMS-986235 treatment	Preserved viable myocardium	[4]
LV Remodeling	BMS-986235 treatment	Attenuated left ventricular remodeling	[4]
Ejection Fraction	BMS-986235 treatment	Increased ejection fraction relative to control	[4]

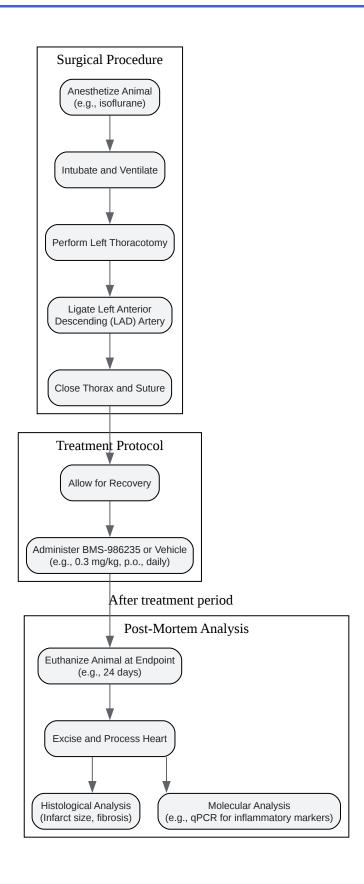
Experimental Protocols

The following are representative protocols for evaluating the efficacy of **BMS-986235** in preclinical models of post-infarction remodeling.

In Vivo Myocardial Infarction Model and Treatment

This protocol describes the induction of myocardial infarction in rodents and subsequent treatment with **BMS-986235**.





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Caption: Workflow for in vivo myocardial infarction model and treatment.



Materials:

- BMS-986235
- Vehicle control (e.g., appropriate solvent for BMS-986235)
- Rodents (mice or rats)
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Ventilator

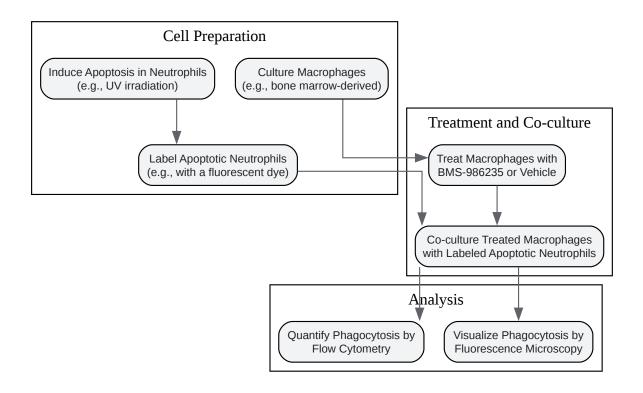
Procedure:

- Anesthesia and Surgery: Anesthetize the animal and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
- Post-operative Care and Treatment: Allow the animal to recover from surgery. Begin daily oral administration of BMS-986235 or vehicle at the designated dose (e.g., 0.3 mg/kg for mice).[1]
- Endpoint Analysis: At the end of the treatment period (e.g., 24 days for mice), euthanize the animals.[1]
- Tissue Collection and Analysis: Excise the hearts for histological and molecular analysis.
 Assess infarct size, fibrosis, and changes in cardiac dimensions. Gene expression analysis of inflammatory and pro-resolving markers in the cardiac tissue can also be performed.

Macrophage Phagocytosis Assay

This in vitro assay assesses the effect of **BMS-986235** on the phagocytic capacity of macrophages.





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Caption: Workflow for macrophage phagocytosis assay.

Materials:

- BMS-986235
- Primary macrophages (e.g., bone marrow-derived macrophages)
- · Primary neutrophils
- Fluorescent dye for labeling apoptotic cells
- · Cell culture reagents

Procedure:



- Prepare Apoptotic Cells: Isolate neutrophils and induce apoptosis. Label the apoptotic neutrophils with a fluorescent dye.
- Treat Macrophages: Culture macrophages and treat them with various concentrations of BMS-986235 or vehicle control.
- Co-culture: Add the labeled apoptotic neutrophils to the macrophage cultures and incubate to allow for phagocytosis.
- Quantify Phagocytosis: Analyze the percentage of macrophages that have engulfed apoptotic neutrophils using flow cytometry or fluorescence microscopy. An increase in the percentage of fluorescently positive macrophages indicates enhanced phagocytosis.

Conclusion

BMS-986235 represents a promising therapeutic strategy for improving outcomes after myocardial infarction by targeting the resolution of inflammation.[4][5] The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of FPR2 agonism in cardiovascular disease. As research progresses, a deeper understanding of the nuanced roles of FPR2 signaling in cardiac repair will be crucial for the clinical translation of this novel therapeutic approach.[5]

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